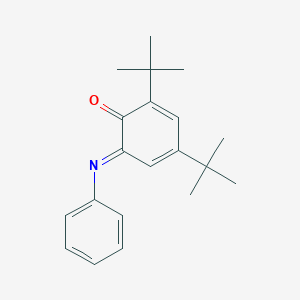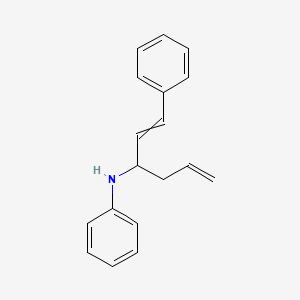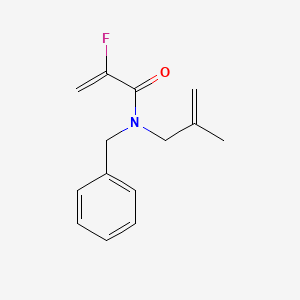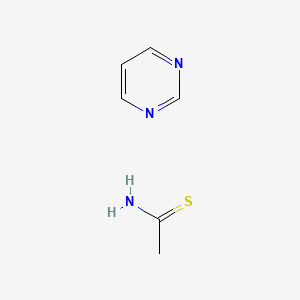
Ethanethioamide--pyrimidine (1/1)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethanethioamide–pyrimidine (1/1) is a compound that combines the structural features of ethanethioamide and pyrimidine. Pyrimidines are six-membered heterocyclic compounds containing nitrogen atoms at positions 1 and 3. They are fundamental components of nucleic acids and play crucial roles in various biological processes. Ethanethioamide, on the other hand, is an organic compound containing a thioamide group, which is known for its diverse chemical reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of ethanethioamide–pyrimidine (1/1) typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of a pyrimidine derivative with ethanethioamide in the presence of a suitable catalyst. For instance, the reaction can be carried out using a base such as sodium ethoxide in ethanol at reflux temperature. The reaction proceeds through nucleophilic substitution, leading to the formation of the desired compound.
Industrial Production Methods: Industrial production of ethanethioamide–pyrimidine (1/1) involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the final product in its pure form.
Análisis De Reacciones Químicas
Types of Reactions: Ethanethioamide–pyrimidine (1/1) undergoes various chemical reactions, including:
Oxidation: The thioamide group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The pyrimidine ring can undergo substitution reactions with electrophiles or nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Conditions may vary depending on the substituent, but common reagents include halogens, alkylating agents, and nucleophiles.
Major Products:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines.
Substitution: Formation of various substituted pyrimidine derivatives.
Aplicaciones Científicas De Investigación
Ethanethioamide–pyrimidine (1/1) has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of ethanethioamide–pyrimidine (1/1) involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in DNA replication or repair, leading to potential anticancer effects. The exact pathways and molecular targets can vary depending on the specific application and context.
Comparación Con Compuestos Similares
Ethanethioamide–pyrimidine (1/1) can be compared with other similar compounds such as:
Thioamides: Compounds containing the thioamide group, known for their diverse reactivity.
Pyrimidine Derivatives: Compounds with modifications on the pyrimidine ring, which can exhibit different biological activities.
Uniqueness: The combination of ethanethioamide and pyrimidine in a single molecule provides unique chemical and biological properties. This dual functionality allows for versatile applications in various fields, making ethanethioamide–pyrimidine (1/1) a valuable compound for research and development.
Propiedades
Número CAS |
664365-69-9 |
|---|---|
Fórmula molecular |
C6H9N3S |
Peso molecular |
155.22 g/mol |
Nombre IUPAC |
ethanethioamide;pyrimidine |
InChI |
InChI=1S/C4H4N2.C2H5NS/c1-2-5-4-6-3-1;1-2(3)4/h1-4H;1H3,(H2,3,4) |
Clave InChI |
MYFWTCSMWSDSTK-UHFFFAOYSA-N |
SMILES canónico |
CC(=S)N.C1=CN=CN=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


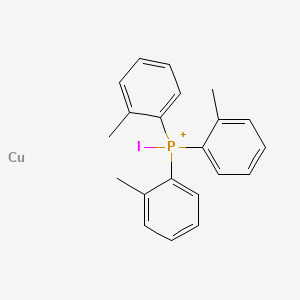
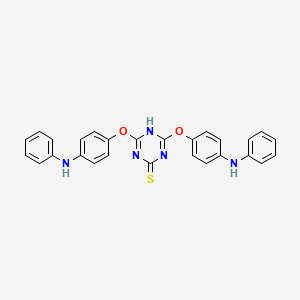
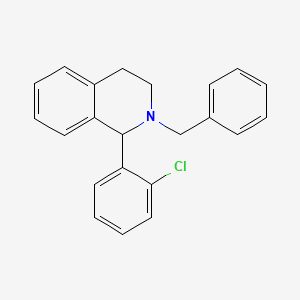
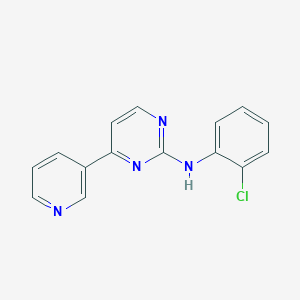

![N~1~,N~2~-Bis(2-{ethyl[(2-methoxyphenyl)methyl]amino}ethyl)ethanediamide](/img/structure/B15161910.png)
![Urea, N-[(1R,2R)-2-(dimethylamino)cyclohexyl]-N'-(3,5-dinitrophenyl)-](/img/structure/B15161914.png)

![5-Bromo-2-[2-(bromomethyl)prop-2-en-1-yl]-4-chlorobenzonitrile](/img/structure/B15161925.png)
![[Silanetetrayltetra(ethane-2,1-diyl)]tetrakis[diethenyl(methyl)silane]](/img/structure/B15161933.png)
